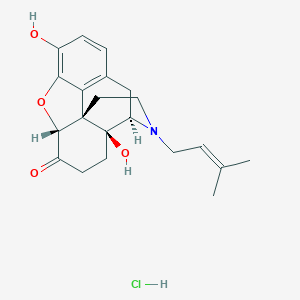

Nalmexone hydrochloride

Description

Overview of Opioid Receptor Systems

The opioid system is a critical component of neuropharmacology, comprising opioid receptors located throughout the body. cambridge.org These receptors are G protein-coupled receptors (GPCRs) found extensively in the central nervous system (CNS)—including the brain and spinal cord—as well as in peripheral neurons and the digestive tract. jove.comwikipedia.orgnih.gov The three primary types of opioid receptors are mu (μ), delta (δ), and kappa (κ). cambridge.orgjove.comhealthline.com A fourth receptor, the nociceptin/orphanin FQ (NOP) receptor, is also recognized, though it does not bind traditional opioids. nih.gov

These receptors are activated by both endogenous opioids (such as endorphins, enkephalins, and dynorphins) and exogenous opioids (like morphine). healthline.comfrontiersin.org Activation of opioid receptors, particularly the mu-opioid receptor (MOR), is associated with analgesia, euphoria, sedation, and respiratory depression. nih.govnih.gov Delta receptors also contribute to analgesia and modulate mu receptor activity, while kappa receptors are involved in analgesia, dysphoria, and dissociation. nih.govnih.gov The distribution and activation of these receptors are fundamental to understanding both the therapeutic effects and the adverse consequences of opioid compounds. frontiersin.org

Properties

CAS No. |

16676-27-0 |

|---|---|

Molecular Formula |

C21H26ClNO4 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1 |

InChI Key |

PJDUKHQNUMOJLL-OPHZJPRHSA-N |

SMILES |

CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |

Isomeric SMILES |

CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |

Canonical SMILES |

CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |

Other CAS No. |

16676-27-0 |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Nalmexone Hydrochloride

Synthetic Pathways to Nalmexone (B99747) Hydrochloride

The construction of the Nalmexone molecule leverages the foundational structure of naturally occurring opioids, modifying it to achieve the desired chemical entity.

The principal precursor for the synthesis of Nalmexone is oxymorphone, a clinically used opioid analgesic. researchgate.netwikipedia.org The core of this synthetic strategy involves the N-alkylation of a nor-oxymorphone intermediate. The process typically begins with the demethylation of oxymorphone at the nitrogen atom (N-17) to yield noroxymorphone (B159341). This precursor is then alkylated using an appropriate prenylating agent, such as 3,3-dimethylallyl bromide (prenyl bromide), to introduce the characteristic 3-methyl-2-buten-1-yl group at the nitrogen, thereby forming Nalmexone. wikipedia.orgtheswissbay.ch

The nitrogen atom of the morphinan (B1239233) skeleton is a key locus for derivatization, and modifications at this position profoundly influence the pharmacological activity of the resulting analogues. plos.orgresearchgate.net Nalmexone is part of a broad series of N-substituted oxymorphone derivatives that demonstrate a spectrum of activities from full agonism to pure antagonism.

The development of these analogues highlights a clear structure-activity relationship (SAR). For instance, substitution with a methyl group (Oxymorphone) results in potent agonist activity, while larger substituents like allyl (Naloxone) or cyclopropylmethyl (Naltrexone) confer strong antagonist properties. researchgate.netplos.org Nalmexone, with its N-dimethylallyl group, occupies an intermediate position in this series, exhibiting partial agonist activity. researchgate.netresearchgate.net This strategic modification of the N-substituent is a cornerstone of analogue development in this chemical family.

Broader derivatization strategies have also been explored, including the synthesis of hybrid molecules where antagonist scaffolds like naloxone (B1662785) or naltrexone (B1662487) are chemically linked to peptide fragments to create novel ligands with unique receptor interaction profiles. nih.gov

| Compound | N-17 Substituent | Resulting Pharmacological Activity |

|---|---|---|

| Oxymorphone | -CH₃ (Methyl) | Potent Agonist |

| Naloxone | -CH₂CH=CH₂ (Allyl) | Pure Antagonist |

| Naltrexone | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Pure Antagonist |

| Nalbuphine | -CH₂-c-C₄H₇ (Cyclobutylmethyl) | Mixed Agonist-Antagonist |

| Nalmexone | -CH₂CH=C(CH₃)₂ (Dimethylallyl/Prenyl) | Partial Agonist |

Structural Characterization Methodologies

A suite of advanced analytical techniques is employed to unequivocally determine the structure, purity, and solid-state properties of Nalmexone hydrochloride. These methods are essential for confirming the identity of the synthesized compound and understanding its physicochemical characteristics.

X-ray Crystallography : This technique provides definitive information on the three-dimensional structure of the molecule in the solid state. Studies on the closely related anhydrous naloxone and naltrexone hydrochlorides show they crystallize in the orthorhombic space group P2(1)2(1)2(1). nih.gov Their crystal structures are stabilized by extensive hydrogen bonding networks, forming one-dimensional chains or two-dimensional sheets. nih.govkinampark.com Similar detailed structural analysis is applicable to this compound to determine its precise bond lengths, angles, and crystal packing arrangement. core.ac.uk

| Parameter | Naloxone Hydrochloride | Naltrexone Hydrochloride |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2(1)2(1)2(1) | P2(1)2(1)2(1) |

| a (Å) | 14.6588 | 15.4560 |

| b (Å) | 17.4363 | 14.9809 |

| c (Å) | 7.9620 | 7.8412 |

| Volume (ų) | 2035.06 | 1815.58 |

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure in solution. The chemical shifts, signal integrations, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of all protons and carbons in the Nalmexone molecule. chemicalbook.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms, confirming the complex ring structure and the identity and placement of the N-substituent. japsonline.comnottingham.ac.uk

Mass Spectrometry (MS) : Typically coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. nih.gov The technique generates a protonated molecular ion ([M+H]⁺) corresponding to the mass of the Nalmexone free base. Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. japsonline.comresearchgate.net

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound. kinampark.com These methods can determine its melting point, identify polymorphic transitions, and quantify the presence of water in hydrated crystalline forms. nih.gov

Molecular Pharmacology of Nalmexone Hydrochloride: Receptor Interactions and Signaling

Opioid Receptor Binding Kinetics and Affinities

The interaction of nalmexone (B99747) hydrochloride with opioid receptors is defined by its binding affinity and the kinetics of its association and dissociation. These parameters are crucial in determining the compound's pharmacological profile.

Mu-Opioid Receptor (MOR) Interactions and Dissociation Kinetics

Kappa-Opioid Receptor (KOR) Interactions and Partial Agonism

At the kappa-opioid receptor (KOR), nalmexone hydrochloride's profile is more complex, exhibiting partial agonist activity. Its close structural analog, nalmefene (B1676920), is characterized as a KOR partial agonist nih.gov. This partial agonism at the KOR may contribute to a distinct pharmacological profile compared to pure antagonists nih.gov. Studies on naltrexone (B1662487) have shown that it acts as a weak partial agonist at the KOR, with Emax values ranging from 16% to 39% in different studies wikipedia.org. This suggests that while it can block the effects of more potent KOR agonists, it can also produce a low level of receptor activation on its own wikipedia.org.

Delta-Opioid Receptor (DOR) Interactions

This compound's interaction with the delta-opioid receptor (DOR) is generally characterized by a lower affinity compared to its interaction with MOR and KOR. Naltrexone, for instance, has a much lesser affinity for the DOR wikipedia.org. This lower affinity suggests that at therapeutic concentrations, the effects of this compound are likely to be predominantly mediated through its interaction with MOR and KOR wikipedia.org. Functional studies on naltrexone indicate that it also acts as a weak partial agonist at the DOR, with Emax values between 14% and 25% wikipedia.org.

Competitive Binding Assay Methodologies

The binding affinities of compounds like this compound for opioid receptors are typically determined through competitive binding assays revvity.com. These assays utilize a radiolabeled ligand with known high affinity and selectivity for the receptor of interest revvity.comnih.gov. In these experiments, membranes from cells expressing the specific opioid receptor subtype are incubated with the radioligand and varying concentrations of the unlabeled compound being tested (the "competitor," e.g., this compound) researchgate.net.

The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. By measuring the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value), the binding affinity (Ki) of the competitor for the receptor can be calculated researchgate.net. This methodology is a standard and robust way to characterize the potency of a compound at a particular receptor revvity.comresearchgate.net.

Dynamics of Opioid Receptor Occupancy

The in vivo effects of a drug are not only determined by its binding affinity but also by the extent and duration of its occupancy of the target receptors in the brain. Positron Emission Tomography (PET) is a key technology used to study receptor occupancy in living subjects nih.gov.

While specific PET imaging studies for this compound are not widely published, studies with the related compound naltrexone provide valuable insights into the dynamics of opioid receptor occupancy. For example, a 50 mg daily dose of naltrexone has been shown to occupy approximately 90-95% of brain MORs and 20-35% of DORs wikipedia.org. Higher doses, around 100 mg daily, achieve KOR occupancy in the range of 87-92% wikipedia.orgnih.gov.

The duration of receptor blockade is also a critical factor. Studies with naltrexone have demonstrated a prolonged blockade of MORs in the human brain, with a half-time of blockade ranging from 72 to 108 hours nih.govsemanticscholar.org. This long duration of action is significantly longer than what would be predicted from the plasma half-life of the drug alone, suggesting slow dissociation from the receptor wikipedia.orgnih.gov.

Receptor Agonism and Antagonism Spectrum of this compound

This compound exhibits a mixed profile of antagonism and partial agonism at the different opioid receptors. It is primarily a competitive antagonist at the mu-opioid receptor, effectively blocking the actions of endogenous and exogenous opioids nih.govwikipedia.org.

Its interaction at the delta-opioid receptor is characterized by weaker affinity and weak partial agonism wikipedia.org. Therefore, its primary mechanism of action is considered to be through its potent antagonism at the MOR and its partial agonism at the KOR wikipedia.orgnih.gov.

Opioid Receptor Binding Affinities of Naltrexone (a related compound)

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Mu-Opioid Receptor (MOR) | 0.1 - 1.0 |

| Kappa-Opioid Receptor (KOR) | 0.2 - 3.9 |

| Delta-Opioid Receptor (DOR) | 6.0 - 149 |

Receptor Activity Profile of Naltrexone (a related compound)

| Receptor Subtype | Activity | Efficacy (Emax) |

| Mu-Opioid Receptor (MOR) | Antagonist / Weak Partial Agonist | 14 - 29% |

| Kappa-Opioid Receptor (KOR) | Antagonist / Weak Partial Agonist | 16 - 39% |

| Delta-Opioid Receptor (DOR) | Antagonist / Weak Partial Agonist | 14 - 25% |

Note: Data presented is for Naltrexone. Emax values represent the maximum effect as a percentage of a full agonist. wikipedia.org

Mechanisms of Competitive Antagonism at Opioid Receptors

This compound functions as a competitive antagonist at opioid receptors. This mechanism is characterized by its ability to bind to the same site on the receptor as endogenous opioids (like endorphins) and exogenous opioid agonists (like morphine). As an antagonist, nalmexone possesses a high affinity for these receptors, particularly the mu (μ)-opioid receptor, but it lacks intrinsic efficacy. nih.gov This means that while it effectively occupies the receptor's binding site, it does not activate the receptor or elicit a biological response. researchgate.net

The core of its competitive action lies in this high-affinity binding, which physically blocks or displaces opioid agonists from the receptor. wikipedia.orgdrugbank.com By occupying the receptor, nalmexone prevents the conformational changes necessary for receptor activation and subsequent signal transduction. The antagonism is reversible, meaning the effect is dependent on the relative concentrations of the antagonist and the agonist. drugbank.comnih.gov A higher concentration of an opioid agonist is required to overcome the blockade established by nalmexone. This competitive binding effectively prevents the body from responding to both its own endorphins and administered opioids. wikipedia.org

Considerations of Intrinsic Activity: Pure Antagonism vs. Partial Agonism

While broadly classified as an antagonist, the nuanced pharmacology of compounds structurally related to nalmexone, such as naltrexone, suggests that the concept of pure or "silent" antagonism may not fully capture their activity. A pure antagonist would bind to the receptor without initiating any downstream signaling, simply acting as a blocker. However, some compounds considered antagonists can exhibit weak partial agonist effects. wikipedia.org

For instance, naltrexone is not always a silent antagonist and can act as a weak partial agonist at mu (μ), kappa (κ), and delta (δ) opioid receptors. wikipedia.org Studies have shown it can produce a minimal level of receptor activation, with Emax values (a measure of maximum effect) ranging from 14% to 29% at the μ-opioid receptor in different experimental models. wikipedia.org This low level of intrinsic activity means that in the absence of a full agonist, it may weakly stimulate the receptor. This characteristic distinguishes it from a pure, neutral antagonist that would have zero intrinsic activity.

Table 1: Intrinsic Activity of Naltrexone at Opioid Receptors

| Receptor Subtype | Intrinsic Activity (Emax) | Classification |

|---|---|---|

| Mu (μ)-Opioid Receptor | 14% - 29% | Weak Partial Agonist |

| Kappa (κ)-Opioid Receptor | 16% - 39% | Weak Partial Agonist |

This interactive table summarizes the weak partial agonist activity of naltrexone, a close structural analog of nalmexone, across different opioid receptor subtypes as reported in various studies. wikipedia.org

Examination of Inverse Agonism Properties

Further complicating the pharmacological profile is the property of inverse agonism. Unlike a neutral antagonist that simply blocks agonist activity, an inverse agonist can reduce the basal or constitutive activity of a receptor. Many GPCRs, including opioid receptors, can exist in a partially active state even without an agonist bound. Inverse agonists bind to this inactive state of the receptor and shift the conformational equilibrium away from the active state, thereby reducing baseline signal transduction.

Naltrexone and the related compound naloxone (B1662785) are considered partial inverse agonists at the μ-opioid receptor. wikipedia.orgnih.gov This property becomes particularly significant in systems that have been chronically exposed to opioid agonists. Such exposure can lead to an upregulation of constitutively active receptors. In this context, an inverse agonist like naltrexone can actively suppress this basal signaling, an effect not seen with neutral antagonists. wikipedia.orgnih.gov For example, in biochemical studies, inverse agonists have been shown to increase cyclic AMP levels in cells previously treated with opioid agonists, a hallmark of their ability to reverse the agonist-induced inhibition of adenylyl cyclase. nih.gov In contrast, a neutral antagonist, such as 6β-naltrexol, does not affect these baseline levels. nih.gov

Signal Transduction Pathway Modulation

The binding of this compound to opioid receptors directly influences the intracellular signaling pathways typically modulated by these receptors. As a GPCR antagonist, its primary role is to prevent the initiation of these cascades by opioid agonists.

G-Protein Coupling and Activation Dynamics

Opioid receptors exert their cellular effects by coupling to inhibitory heterotrimeric G-proteins (Gi/o). nih.gov When an agonist binds, it induces a conformational change in the receptor, which then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G-protein. nih.gov This process facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. nih.gov These dissociated subunits then go on to modulate downstream effectors.

Nalmexone, as a competitive antagonist, binds to the receptor but does not induce the specific conformational change required to promote G-protein coupling and activation. wikipedia.org By stabilizing an inactive receptor conformation, it prevents the GDP-GTP exchange and the subsequent dissociation of the G-protein subunits, effectively blocking the first step in the opioid signaling cascade. nih.gov

Beta-Arrestin Recruitment and Receptor Internalization

Following activation by an agonist, GPCRs are typically phosphorylated by G-protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation increases the receptor's affinity for proteins called β-arrestins. nih.govmdpi.com The recruitment of β-arrestin serves two main functions: it sterically hinders further G-protein coupling, leading to signal desensitization, and it acts as a scaffold to facilitate receptor internalization (endocytosis) via clathrin-coated pits. nih.gov

Since nalmexone is an antagonist, it does not induce the receptor activation and subsequent phosphorylation required for β-arrestin recruitment. mdpi.com By preventing agonist binding, it indirectly inhibits this entire process. Consequently, nalmexone does not promote receptor desensitization or internalization; instead, it blocks the agonist's ability to do so. nih.gov This is a key distinction, as the β-arrestin pathway is implicated in mediating some of the adverse effects of opioids and the development of tolerance. nih.govmdpi.com

Downstream Cellular Signaling Cascades (e.g., cAMP modulation)

A primary downstream effector of Gi/o-coupled opioid receptors is the enzyme adenylyl cyclase (AC). Activation of the Gi protein by an opioid agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org

Chronic exposure to an opioid agonist leads to a compensatory upregulation of the cAMP signaling pathway. frontiersin.orgnih.gov The cell produces more adenylyl cyclase and other pathway components to counteract the persistent inhibition. In this adapted state, the administration of an antagonist like nalmexone can precipitate a withdrawal phenomenon at the cellular level. By abruptly blocking the agonist's inhibitory signal, nalmexone unmasks the upregulated adenylyl cyclase activity, leading to a rapid and significant overshoot in cAMP production. frontiersin.org This surge in cAMP can activate various downstream effectors, such as Protein Kinase A (PKA), contributing to the cellular hyperexcitability characteristic of opioid withdrawal. nih.gov

Table 2: Summary of Nalmexone's Effects on Signal Transduction

| Signaling Event | Effect of Opioid Agonist | Effect of this compound |

|---|---|---|

| G-Protein Coupling | Promotes Gi/o coupling and activation | Blocks Gi/o coupling and activation |

| β-Arrestin Recruitment | Promotes recruitment | Blocks agonist-induced recruitment |

| Receptor Internalization | Promotes internalization | Blocks agonist-induced internalization |

| Adenylyl Cyclase Activity | Inhibits | Blocks agonist-induced inhibition |

| cAMP Levels (Acute) | Decrease | Prevents agonist-induced decrease |

This interactive table summarizes and contrasts the effects of an opioid agonist versus the antagonist this compound on key events in the opioid receptor signal transduction pathway.

Interactions with Non-Canonical Binding Sites and Receptors

Beyond its well-characterized effects on classical opioid receptors, this compound engages with several non-canonical binding sites and receptors. These interactions contribute to a broader pharmacological profile, influencing cellular growth, immune responses, and intracellular signaling cascades.

Opioid Growth Factor Receptor (OGFR) Interactions

This compound modulates cell proliferation through its interaction with the Opioid Growth Factor (OGF) - OGF receptor (OGFr) axis. nih.govpsu.edu This system is a significant endogenous pathway that regulates cell growth. The interaction of Nalmexone with this pathway is dependent on the duration of the receptor blockade. nih.govldnresearchtrust.org

Studies have shown that Nalmexone's effect on cell proliferation is mediated by the OGF-OGFr pathway. nih.gov Research using various cancer cell lines, including human ovarian, pancreatic, and colorectal carcinoma, has demonstrated that Nalmexone upregulates the expression of both OGF and OGFr at the translational level, but not at the transcriptional level. nih.gov The inhibitory mechanism on cell growth involves cyclin-dependent inhibitory kinases such as p16 and/or p21. nih.gov This action is independent of apoptosis or necrosis. nih.gov

The interplay between Nalmexone and the OGF-OGFr axis highlights a critical mechanism for regulating cell proliferation. psu.edu

Table 1: Summary of Nalmexone Interactions with OGFr

| Interacting Molecule | Effect of Nalmexone | Cellular Outcome | Involved Kinases | Source |

| Opioid Growth Factor (OGF) | Upregulation of protein expression | Modulation of cell proliferation | Not specified | nih.gov |

| Opioid Growth Factor Receptor (OGFr) | Upregulation of protein expression | Modulation of cell proliferation | p16, p21 | nih.gov |

Toll-Like Receptor 4 (TLR4) Modulation

This compound also functions as an antagonist of Toll-Like Receptor 4 (TLR4), a key component of the innate immune system. nih.govfrontiersin.orgfrontiersin.org This interaction is independent of its effects on opioid receptors and has been observed with the opioid-inactive isomer (+)-naltrexone as well. nih.govnih.gov

Nalmexone has been shown to inhibit TLR4 signaling pathways. nih.govfrontiersin.org Specifically, it targets the TRIF-IRF3 signaling cascade, which is one of the two main downstream pathways activated by TLR4. nih.gov This inhibition leads to a reduction in the production of various pro-inflammatory mediators.

Research findings indicate that this compound can suppress the secretion of inflammatory cytokines in response to the activation of intracellular TLRs. frontiersin.org In studies involving human immune cell subsets, Nalmexone inhibited the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) by monocytes and plasmacytoid dendritic cells. frontiersin.org The mechanism involves the inhibition of lipopolysaccharide (LPS)-induced downstream signaling, which includes the reduction of nitric oxide (NO) and reactive oxygen species (ROS) production. nih.gov

Table 2: Effects of Nalmexone on TLR4 Signaling

| Target Pathway/Product | Effect of Nalmexone | Cellular Model | Source |

| TRIF-IRF3 Signaling | Inhibition | Microglia | nih.gov |

| IFN-β Production | Inhibition | Microglia | nih.gov |

| Nitric Oxide (NO) Production | Inhibition | Microglia | nih.gov |

| TNF-α Production | Inhibition | Human Immune Cells | nih.govfrontiersin.org |

| IL-6 Production | Inhibition | Human Immune Cells | frontiersin.org |

| Reactive Oxygen Species (ROS) | Inhibition | Microglia | nih.gov |

Filamin A (FLNA) Binding and Functional Implications

A significant non-canonical interaction of Nalmexone is its high-affinity binding to the cytoskeletal scaffolding protein, Filamin A (FLNA). nih.govresearchgate.net This binding site is distinct from opioid receptors and is crucial for the paradoxical effects observed with ultra-low doses of Nalmexone and related antagonists. researchgate.net

The binding of Nalmexone to FLNA occurs at a specific pentapeptide region (FLNA2561–2565) in the C-terminal domain of the protein. nih.govnih.gov This interaction has profound functional implications for mu-opioid receptor (MOR) signaling. It prevents the MOR from switching its G-protein coupling from inhibitory (Gi/o) to stimulatory (Gs) proteins, a phenomenon that occurs after chronic or acute, robust opioid administration. researchgate.netnih.gov

By preventing this G-protein coupling switch, Nalmexone's binding to FLNA blocks the downstream excitatory signaling that contributes to opioid tolerance and dependence. researchgate.netnih.gov This interaction effectively preserves the normal inhibitory signaling of the MOR. researchgate.net The discovery of this high-affinity binding site on FLNA has provided a molecular explanation for how ultra-low-dose Nalmexone can enhance opioid analgesia and prevent the development of tolerance. nih.govresearchgate.net

Table 3: Nalmexone and Filamin A (FLNA) Interaction Details

| Binding Site | Affinity | Functional Implication | Downstream Effect | Source |

| Filamin A (FLNA) | High-affinity (picomolar range) | Prevents MOR G-protein coupling switch (Gi/o to Gs) | Attenuation of opioid tolerance and dependence | nih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Nalmexone Hydrochloride Analogues

Influence of N-Substitution on Opioid Receptor Affinity and Selectivity

A foundational principle in the SAR of morphinan-based opioids is the critical role of the substituent at the nitrogen atom (N-17). researchgate.netresearchgate.net This single position on the molecule can dramatically alter the compound's pharmacological action, converting a potent agonist into a pure antagonist. researchgate.net

Generally accepted SAR models have established that the size and nature of the N-substituent define the pharmacological behavior. researchgate.net For instance, an N-methyl or N-phenethyl group on the morphinan (B1239233) skeleton typically results in compounds with strong mu-opioid receptor (MOR) agonist properties. researchgate.netnih.gov Conversely, substituting the N-methyl group with larger groups like N-allyl (as in naloxone) or N-cyclopropylmethyl (as in naltrexone) leads to potent opioid antagonists. researchgate.netnih.govmdpi.com

Nalmexone (B99747), which features an N-dimethylallyl (also known as N-3,3-dimethylallyl or prenyl) substituent, falls into a different category. nih.govresearchgate.net This specific substitution results in a compound with a mixed agonist-antagonist or partial agonist profile. researchgate.netnih.gov This positions nalmexone uniquely within the oxymorphone series, distinct from both the full agonists and the pure antagonists like naloxone (B1662785) and naltrexone (B1662487). researchgate.net Studies on various N-substituted derivatives of morphine and oxymorphone have consistently shown that the N-phenethyl group is highly favorable for improving affinity, selectivity, and potency at the MOR. researchgate.net In contrast, the N-substitutions that lead to antagonism are crucial for therapies targeting opioid overdose and dependence. mdpi.com

| Compound | N-17 Substituent | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| Oxymorphone | -CH₃ (Methyl) | Potent Agonist | researchgate.net |

| Naloxone | -CH₂CH=CH₂ (Allyl) | Potent Antagonist | researchgate.netmdpi.com |

| Naltrexone | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Potent Antagonist | researchgate.netnih.govmdpi.com |

| Nalmexone | -CH₂CH=C(CH₃)₂ (Dimethylallyl/Prenyl) | Partial Agonist / Mixed Agonist-Antagonist | researchgate.netnih.govresearchgate.net |

| N-Phenethyloxymorphone | -CH₂CH₂-C₆H₅ (Phenethyl) | Potent Agonist | researchgate.net |

Structural Determinants of Opioid Antagonist Efficacy

While the N-substituent is a primary determinant of efficacy, other structural features of the morphinan skeleton are also crucial in defining a compound's antagonist properties. In the case of nalmexone and its close analogues like naltrexone, two other features are of particular importance: the hydroxyl group at position 14 (C14-OH) and the carbonyl group at position 6 (C6=O). researchgate.netnih.gov

Furthermore, the C6-carbonyl group, which characterizes the morphinan-6-one (B15388065) series (including oxymorphone, naltrexone, and nalmexone), also contributes to the molecule's activity. researchgate.net Studies comparing compounds with a C6-carbonyl versus a C6-hydroxyl have shown that the carbonyl function can be preferable for enhancing MOR affinity and agonist potency in certain derivatives. researchgate.net The combination of the N-dimethylallyl group, the C14-hydroxyl, and the C6-carbonyl function collectively defines the specific partial agonist/antagonist efficacy of nalmexone.

Conformational Analysis and Ligand-Receptor Docking Simulations

To understand the structural basis of nalmexone's activity at an atomic level, computational methods such as conformational analysis and molecular docking are employed. mdpi.comnrfhh.comresearchgate.net These techniques simulate the interaction between the ligand (nalmexone) and its target receptor, predicting the most stable binding pose and identifying key intermolecular interactions. nrfhh.comnih.gov

Molecular docking studies on morphinan ligands with the mu-opioid receptor (MOR) have provided significant insights into their binding mechanisms. nih.govnih.gov Although specific docking studies for nalmexone are not widely published, data from structurally similar compounds like oxymorphone and naltrexone derivatives are highly informative. These studies consistently highlight several critical interactions:

Ionic Interaction: The protonated nitrogen atom (N-17) of the morphinan core forms a crucial charge-enhanced hydrogen bond with a highly conserved aspartic acid residue in the receptor's binding pocket (D147 in the MOR). nih.gov This interaction is considered a primary anchor point for virtually all morphinan ligands.

Hydrogen Bonding: The phenolic hydroxyl group at C3 and the hydroxyl group at C14 participate in a network of hydrogen bonds. The C14-hydroxyl, in particular, can form a direct hydrogen bond with D147. nih.gov The C3-hydroxyl often interacts with the receptor via a water-mediated hydrogen bond involving residue H297. nih.gov

Hydrophobic Interactions: The non-polar regions of the ligand, including the aromatic ring and the N-substituent, engage in hydrophobic interactions with various non-polar amino acid residues within the binding pocket, such as M151, V236, I296, and V300. nih.govnih.gov The specific nature and orientation of the N-substituent (e.g., the dimethylallyl group of nalmexone) determines how it fits into this hydrophobic sub-pocket, which is a key factor in modulating the ligand's efficacy from agonism to antagonism. nih.gov

| Ligand Feature | Receptor Residue/Region | Type of Interaction | Reference |

|---|---|---|---|

| Protonated Nitrogen (N-17) | Aspartic Acid (D147) | Ionic Bond / Charge-Enhanced Hydrogen Bond | nih.gov |

| 14-Hydroxyl Group (-OH) | Aspartic Acid (D147) | Hydrogen Bond | nih.gov |

| 3-Hydroxyl Group (-OH) | Histidine (H297) | Water-Mediated Hydrogen Bond | nih.gov |

| Aromatic Ring & Core | M151, V236, I296, V300 | Hydrophobic Interactions | nih.govnih.gov |

| N-Substituent | Hydrophobic Sub-pocket | Hydrophobic Interactions | nih.gov |

Effects of Structural Modifications on Efflux Transporter Recognition (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is a critical efflux transporter located at the blood-brain barrier that can actively remove various drugs from the brain, impacting their central nervous system activity. nih.gov The interaction of opioids with P-gp is therefore of significant interest.

Research investigating the influence of N-substitution on P-gp recognition in a series of noroxymorphone (B159341) analogues has yielded clear results for nalmexone. nih.gov In an in vitro assay, nalmexone, along with its close structural relatives naltrexone, naloxone, and oxymorphone, was found to be neither a substrate nor an inhibitor of P-gp. nih.govnih.gov This indicates that the core 4,5-epoxymorphinan scaffold shared by these compounds contains structural features that prevent them from being recognized and transported by P-gp. nih.gov

However, the same study demonstrated that P-gp recognition is highly sensitive to the nature of the N-substituent. nih.gov While the N-substituents of nalmexone (dimethylallyl), naloxone (allyl), and naltrexone (cyclopropylmethyl) did not confer P-gp substrate activity, other substitutions on the same noroxymorphone scaffold did. nih.gov Specifically, analogues with N-crotyl, N-2-methallyl, and short-chain N-phenylalkyl substituents were identified as P-gp substrates. nih.gov This highlights a distinct structure-activity relationship for P-gp recognition that is separate from the SAR for opioid receptor activity. nih.gov

| N-Substituent | Example Compound | P-gp Substrate Activity | Reference |

|---|---|---|---|

| -CH₂CH=C(CH₃)₂ (Dimethylallyl) | Nalmexone | No | nih.gov |

| -CH₂CH=CH₂ (Allyl) | Naloxone | No | nih.govnih.gov |

| -CH₂-c-C₃H₅ (Cyclopropylmethyl) | Naltrexone | No | nih.govnih.gov |

| -H (Hydrogen) | Noroxymorphone | No | nih.gov |

| -CH₃ (Methyl) | Oxymorphone | No | nih.gov |

| -CH₂CH=CHCH₃ (Crotyl) | N-crotyl-noroxymorphone | Yes | nih.gov |

| -CH₂C(CH₃)=CH₂ (2-Methallyl) | N-2-methallyl-noroxymorphone | Yes | nih.gov |

| -CH₂CH₂-C₆H₅ (Phenethyl) | N-phenethyl-noroxymorphone | Yes | nih.gov |

Preclinical Pharmacokinetics and Metabolism of Nalmexone Hydrochloride

Metabolic Pathways and Metabolite Identification

The metabolic fate of nalmexone (B99747) hydrochloride in preclinical species has not been extensively characterized in the available literature.

Information regarding the hepatic metabolism and potential first-pass effect of nalmexone hydrochloride following oral administration in preclinical models is not detailed in the reviewed sources. For many opioids and their antagonists, the liver is the primary site of metabolism. wikipedia.org

There is no specific information available from the search results identifying or characterizing active metabolites of nalmexone, such as a potential 6β-hydroxynalmexone. The metabolism of the related compound, naltrexone (B1662487), is well-documented to involve the formation of 6β-naltrexol, a major active metabolite. wikipedia.orgresearchgate.net This transformation is primarily carried out by dihydrodiol dehydrogenases in the liver. wikipedia.org However, it is not confirmed whether nalmexone undergoes a similar metabolic pathway.

| Parent Compound | Identified Metabolite | Pharmacological Activity of Metabolite | Preclinical Model |

| This compound | Data not available | Data not available | - |

Table 2: Metabolites of this compound Identified in Preclinical Models.

Elimination Routes and Clearance Mechanisms

Specific details on the elimination routes and clearance mechanisms for this compound in preclinical models are not described in the available literature. Generally, for related compounds, elimination occurs via the kidneys, with both the parent drug and its metabolites being excreted in the urine. wikipedia.org

Comparative Pharmacokinetics with Other Opioid Antagonists in Preclinical Settings

A comprehensive understanding of the preclinical pharmacokinetic profile of an opioid antagonist is crucial for predicting its clinical utility. While specific preclinical pharmacokinetic data for this compound is limited in publicly available literature, a comparative analysis with structurally related and widely studied opioid antagonists such as naltrexone, naloxone (B1662785), and nalmefene (B1676920) can provide valuable insights. These compounds share a common morphinan-based structure but differ in their substituents, which significantly influences their absorption, distribution, metabolism, and excretion (ADME) profiles.

In preclinical models, opioid antagonists exhibit considerable variability in their pharmacokinetic parameters. Naltrexone, for instance, is well-absorbed orally in animal models, but it undergoes significant first-pass metabolism, leading to a low to moderate oral bioavailability, estimated to be between 5% and 40%. fda.govfda.gov Its primary metabolite, 6-β-naltrexol, is pharmacologically active and present at much higher concentrations than the parent drug after oral administration. wikipedia.org Preclinical studies in rats have shown that after subcutaneous injection, naltrexone levels peak in the brain and plasma within 30 minutes. nih.gov The plasma protein binding of naltrexone is relatively low, around 21% in human plasma and reported to be between 41% and 59% in rat plasma. fda.gov

Naloxone also demonstrates rapid absorption but has very low oral bioavailability due to extensive first-pass metabolism. nih.gov Its plasma protein binding is approximately 45% in adult human plasma. nih.gov Nalmefene, a 6-methylene analogue of naltrexone, generally exhibits a longer half-life than naloxone. drugbank.comresearchgate.net In preclinical animal models, nalmefene has been shown to be effective in reversing opioid-induced effects. fda.govdrugs.com Oral administration of nalmefene results in an absolute bioavailability of 41%, and it is approximately 30% bound to plasma proteins. europa.eu

The ability of these antagonists to cross the blood-brain barrier is a critical factor. While all three compounds penetrate the central nervous system to exert their antagonist effects, their brain-to-plasma concentration ratios can differ, influencing the onset and duration of action. For instance, in a study of brain receptor occupancy, a 1 mg dose of nalmefene was found to block over 80% of brain opioid receptors within five minutes of administration, demonstrating rapid and significant brain penetration. nalmefenehcl.com

Metabolism is a key differentiator among these antagonists in preclinical species. Naltrexone is primarily metabolized by dihydrodiol dehydrogenases to 6-β-naltrexol. wikipedia.org Naloxone is extensively metabolized, primarily through glucuronide conjugation. The metabolic pathways for nalmefene also involve glucuronidation to form nalmefene-3-O-glucuronide, which accounts for a significant portion of its excretion. europa.eu Species differences in metabolism are also evident; for example, methylnaltrexone, a peripherally acting antagonist, is metabolized to a greater extent in mice than in rats, dogs, or humans, with glucuronidation being a major pathway in rodents and dogs but not in humans. nih.gov

The following table summarizes key preclinical and clinical pharmacokinetic parameters for naltrexone, naloxone, and nalmefene, providing a comparative framework.

| Pharmacokinetic Parameter | Naltrexone | Naloxone | Nalmefene |

| Oral Bioavailability | 5-60% wikipedia.org | Low | 41% drugbank.comeuropa.eu |

| Plasma Protein Binding | ~21% (human) fda.govfda.gov | ~45% (human) nih.gov | ~30% (human) europa.eu |

| Elimination Half-Life (t½) | ~4 hours (oral) wikipedia.org | ~1-1.5 hours (IV/IM) | ~10.8 hours nalmefenehcl.com |

| Primary Metabolite | 6-β-naltrexol (active) wikipedia.org | Naloxone-3-glucuronide | Nalmefene-3-O-glucuronide europa.eu |

| Primary Route of Metabolism | Dihydrodiol dehydrogenase wikipedia.org | Glucuronide conjugation | Glucuronide conjugation europa.eu |

| Brain Penetration | Yes | Yes | Yes, rapid nalmefenehcl.com |

Advanced Analytical Methodologies for Nalmexone Hydrochloride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For nalmefone hydrochloride, techniques like HPLC, GC, and TLC are indispensable for ensuring purity, potency, and quality. veeprho.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nalmefone hydrochloride, offering high resolution and sensitivity for both quantification and impurity profiling. veeprho.comnih.gov HPLC methods are crucial for determining the chemical purity of the drug substance, which is typically required to be at least 98% or higher. thomassci.comepo.org

Research has focused on developing robust HPLC methods to separate nalmefone from its potential impurities, which can arise during synthesis or degradation. ijssst.info Known impurities that are monitored include naltrexone (B1662487) hydrochloride and 2,2'-bisnalmefene (B1588734) (also referred to as dinalmefene hydrochloride). ijssst.info The instability of the compound during preparation and storage can lead to the formation of these byproducts, making their detection and quantification critical for quality control. ijssst.info

Method development often involves screening various stationary phases and mobile phase compositions to achieve optimal separation. Reverse-phase columns, such as C18 and Phenyl, are commonly employed. ijssst.infonih.govgoogle.com A study detailing the separation of nalmefone hydrochloride dihydrate utilized a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com Another validated method for detecting impurities uses a Primspher C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer adjusted to pH 4.2. ijssst.info

Table 1: HPLC Method Parameters for Nalmefone Hydrochloride Analysis

| Parameter | Method 1 ijssst.info | Method 2 nih.gov | Method 3 sielc.com |

|---|---|---|---|

| Column | Primspher C18 (150 x 4.6 mm, 5 µm) | Phenyl Column | Newcrom R1 |

| Mobile Phase | Acetonitrile-phosphate buffer (20:80, v/v) | 30% (v/v) Acetonitrile in dilute sodium pentanesulfonic acid | Acetonitrile, Water, Phosphoric Acid |

| Detection | Not Specified | Electrochemical Detector | UV-Vis / MS |

| Application | Impurity Profiling (Naltrexone, Bisnalmefene) | Quantification in Plasma | Quantification and Impurity Isolation |

One specific application of HPLC is the determination of correction factors for known impurities, which is essential for accurate quantification. A method was established to calculate the correction factor for dinalmefene hydrochloride, which was determined to be 0.22. matec-conferences.org This involves creating standard curves for both the API and the impurity and calculating the factor based on the slope of these curves. matec-conferences.org

Gas Chromatography (GC) Approaches

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a highly sensitive and selective method for the determination of nalmefone, especially in biological matrices like plasma. researchgate.net This technique is often used for pharmacokinetic studies where very low concentrations of the drug need to be measured. researchgate.net

A rapid GC-MS method for nalmefone in human plasma involves protein precipitation, extraction, and subsequent derivatization with pentafluoropropionic anhydride (B1165640) to enhance volatility and thermal stability. researchgate.netresearchgate.net Quantitation can be achieved using a deuterated analog of nalmefone as an internal standard to ensure accuracy. researchgate.net Such methods can achieve a lower limit of quantification (LLOQ) as low as 10 pg/mL, a sensitivity that is significantly higher than previously reported methods. researchgate.netnih.gov The total chromatographic run time for these analyses is typically short, often around 4.5 minutes. researchgate.net

Table 2: GC-MS Method Validation for Nalmefone in Human Plasma researchgate.net

| Parameter | Value |

|---|---|

| Linearity Range | 10-5000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| Intra-day Precision (RSD) | < 10.1% |

| Inter-day Precision (RSD) | < 10.1% |

| Accuracy | within ±3.4% |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that can be applied to the analysis of pharmaceuticals. youtube.com While less common for quantitative analysis compared to HPLC or GC, TLC serves as a valuable tool for identification and qualitative purity checks. youtube.compharmacompass.com For nalmefone hydrochloride, TLC can be used as a rapid screening method to identify the presence of the compound and to visually assess the presence of major impurities. The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a suitable mobile phase. The separated spots are then visualized, often under UV light. youtube.com Although specific validated TLC methods for nalmefone hydrochloride are not extensively detailed in the literature, its application is noted in the context of general impurity testing for the API. pharmacompass.com

Spectrometric and Mass Spectrometric Analysis

Spectrometric methods are fundamental for both the structural elucidation and quantification of nalmefone hydrochloride. These techniques measure the interaction of the compound with electromagnetic radiation.

UV-Vis Spectrometry

UV-Visible (UV-Vis) spectrometry is a straightforward and robust technique used for the quantitative analysis of nalmefone hydrochloride and for characterizing its chromophoric properties. regulations.govnewdrugapprovals.org The method is based on the absorption of UV or visible light by the molecule. matec-conferences.org A full-wavelength scan of nalmefone hydrochloride solution using a UV-Vis spectrophotometer identified a maximum absorption at a wavelength (λmax) of 206 nm. matec-conferences.orgresearchgate.net For the purpose of detecting related substances in nalmefone hydrochloride injections, a detection wavelength of 210 nm has been deemed suitable. matec-conferences.org This technique is often used in conjunction with HPLC for detection.

Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity quantification of nalmefone in biological fluids, crucial for pharmacokinetic research. nih.govnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

Validated LC-MS/MS methods for nalmefone in human plasma demonstrate excellent performance characteristics. Sample preparation is often streamlined, involving a simple protein precipitation with methanol. nih.gov The analysis is typically performed on a C18 column, with the analytes monitored in the positive ionization mode using a TurboIonSpray source. nih.gov

The method's sensitivity allows for a lower limit of quantification (LLOQ) of 10 pg/mL, with a broad linear range up to 5000 pg/mL. nih.gov The precision and accuracy are well within regulatory acceptance criteria, with intra- and inter-day precision being less than 10.1% and accuracy within ±3.4%. nih.gov For analysis, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. For nalmefone, the transition of m/z 340 (as the protonated molecule [M+H]⁺) to a product ion of m/z 322 is often used for quantification. fabad.org.tr

Table 3: LC-MS/MS Method Parameters and Performance nih.gov

| Parameter | Details |

|---|---|

| Instrumentation | Liquid Chromatography system coupled with a Tandem Mass Spectrometer |

| Sample Preparation | Protein precipitation with methanol |

| Chromatographic Column | C18 |

| Ionization Source | TurboIonSpray (positive ionization mode) |

| Internal Standard | Hydromorphone |

| Linear Range | 10 - 5000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| Intra- & Inter-day Precision | < 10.1% |

| Accuracy | within ±3.4% |

Electrochemical and Potentiometric Methods

Advanced analytical techniques are crucial for the precise and sensitive quantification of Nalmexone (B99747) hydrochloride in various matrices. Electrochemical and potentiometric methods offer rapid, cost-effective, and highly sensitive platforms for this purpose. These methods are based on measuring the potential or current generated by the electrochemical reactions of the analyte. researchgate.net

Voltammetry Techniques

Voltammetry encompasses a suite of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. libretexts.org These techniques have been successfully applied to the analysis of opioid antagonists, demonstrating high sensitivity and selectivity. researchgate.net

Simple and reliable voltammetric methods have been developed for the trace quantification of related compounds like Naltrexone HCl in bulk form, pharmaceutical formulations, and human body fluids, often without requiring extensive sample pretreatment. nih.gov One such method involves the reduction of the compound at a mercury electrode in a Britton-Robinson universal buffer. The mechanism proceeds through a quasi-reversible uptake of an electron followed by a rate-determining protonation of the C=O double bond at position C-6. nih.gov Both linear-sweep and square-wave adsorptive cathodic stripping voltammetry have proven effective for this analysis. nih.gov

Another advanced approach utilizes fast Fourier transform continuous cyclic voltammetry in a flow-injection system with a gold (Au) disk microelectrode. nih.gov A key advantage of this method is that it obviates the need for deoxygenation of the analyte solution, making it a very fast technique suitable for various chromatographic analyses. nih.gov The influences of several experimental parameters, including the pH of the eluent, accumulation potential, sweep rate, and accumulation time, are typically optimized to enhance the sensitivity and accuracy of the determination. nih.gov

Table 1: Comparison of Voltammetric Methods for Naltrexone HCl Analysis

| Technique | Electrode | Matrix | Limit of Quantitation (LOQ) / Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|---|

| Linear-Sweep Adsorptive Cathodic Stripping Voltammetry | Mercury | Bulk Form | 6.0 x 10⁻⁹ M (LOQ) | Not Specified | nih.gov |

| Square-Wave Adsorptive Cathodic Stripping Voltammetry | Mercury | Bulk Form | 8.0 x 10⁻¹⁰ M (LOQ) | Not Specified | nih.gov |

| Square-Wave Adsorptive Cathodic Stripping Voltammetry | Mercury | Spiked Human Serum | 1.0 x 10⁻⁹ M (LOQ) | Not Specified | nih.gov |

| Fast Fourier Transform Continuous Cyclic Voltammetry | Gold (Au) microelectrode | Pharmaceutical Tablets | 8.0 x 10⁻⁴ nM (LOD) | 0.34 - 34,000 pg/mL | nih.gov |

Ion-Selective Electrode Development and Application

An ion-selective electrode (ISE) is a potentiometric sensor that converts the activity of a specific ion in a solution into an electrical potential. wikipedia.org This potential is measured against a stable reference electrode and is theoretically dependent on the logarithm of the ionic activity, as described by the Nernst equation. wikipedia.org The development of ISEs for pharmaceutical analysis has gained significant interest due to their simplicity, speed, and cost-effectiveness compared to more complex instrumental methods. jfda-online.com

A novel ion-selective electrode has been fabricated for the determination of the related compound Naltrexone HCl. jfda-online.com This type of sensor can be applied to analysis in both pharmaceutical preparations and biological fluids like urine and plasma without complex extraction steps. jfda-online.com The construction of such an electrode typically involves a polyvinyl chloride (PVC) matrix membrane containing an ion-pairing agent. jfda-online.comnih.gov For instance, an ion-pair of the drug cation with sodium tetraphenyl borate (B1201080) (NaTPB) can be formed in situ by conditioning a PVC membrane containing NaTPB in a solution of the drug. jfda-online.com The membrane is coated onto a graphite (B72142) electrode, which acts as the solid contact. jfda-online.com

The performance of these electrodes is characterized by several key parameters, including their concentration range, detection limit, response time, and selectivity over potential interfering ions. jfda-online.comnih.gov A well-designed Naltrexone HCl ISE can exhibit a rapid response time of less than 7 seconds and can be used for a significant period without a major change in performance. jfda-online.com

Table 2: Performance Characteristics of a Naltrexone HCl Ion-Selective Electrode

| Parameter | Value / Finding | Reference |

|---|---|---|

| Electrode Composition | PVC membrane, Sodium tetraphenyl borate (ion-pair), DOP (plasticizer) | jfda-online.com |

| Linear Concentration Range | 1 x 10⁻⁵ M to 1 x 10⁻³ M | jfda-online.com |

| Detection Limit | 5 x 10⁻⁶ M | jfda-online.com |

| Response Time | < 7 seconds | jfda-online.com |

| Application | Determination in capsules, urine, and plasma samples | jfda-online.com |

| Recovery (in pharmaceutical solutions) | 97.92% - 101.77% | jfda-online.com |

Radioligand Binding Assay Methodologies

Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a direct means to study the interaction between a drug and its receptor target. revvity.comnih.gov These assays became a powerful tool following the initial identification of opiate receptors in the 1970s. revvity.com For an antagonist like Nalmexone hydrochloride, these assays are essential for determining its affinity and selectivity for various opioid receptor subtypes (e.g., mu, kappa, delta). nih.gov

The fundamental principle involves incubating a biological preparation containing the target receptors (e.g., brain tissue homogenates) with a radiolabeled ligand (a radioactive version of a drug that binds to the receptor). nih.govbindingdb.org The amount of radioligand bound to the receptors is then quantified. There are three main types of radioligand binding experiments:

Saturation Assays: These experiments involve incubating the receptors with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (KD), a measure of its affinity. revvity.comnih.gov

Kinetic Assays: These measure the rate of radioligand association (kon) and dissociation (koff) over time. revvity.com

Competition Assays: These are the most relevant for characterizing an unlabeled compound like this compound. In these assays, the receptors are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled competitor drug. revvity.comnih.gov The unlabeled drug competes with the radioligand for binding to the receptor.

The ability of this compound to inhibit the binding of the radioligand is measured, and the data are used to calculate its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand). revvity.com From the IC50, the inhibition constant (Ki) can be calculated, which represents the affinity of the unlabeled drug for the receptor. Non-specific binding is typically determined by adding a very high concentration of an unlabeled antagonist, such as naltrexone or naloxone (B1662785), to a parallel set of tubes. nih.gov

Table 3: Key Parameters in Radioligand Binding Assays

| Parameter | Description | Assay Type | Reference |

|---|---|---|---|

| Bmax (Maximum Binding Capacity) | Represents the total concentration of receptors in the sample. | Saturation | revvity.comnih.gov |

| KD (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a measure of the radioligand's affinity. | Saturation | revvity.comnih.gov |

| IC50 (Inhibitory Concentration 50%) | The concentration of an unlabeled competitor drug that displaces 50% of the specifically bound radioligand. | Competition | revvity.com |

| Ki (Inhibition Constant) | The affinity constant of the unlabeled competitor drug for the receptor, calculated from the IC50 value. | Competition | revvity.com |

| kon (Association Rate Constant) | The rate at which the radioligand binds to the receptor. | Kinetic | revvity.com |

| koff (Dissociation Rate Constant) | The rate at which the radioligand dissociates from the receptor. | Kinetic | revvity.com |

In Vitro Pharmacological Investigations of Nalmexone Hydrochloride

Cell-Based Receptor Functional Assays (e.g., calcium mobilization, G-protein activation)

The functional activity of nalmexone (B99747) hydrochloride at opioid receptors has been characterized through various cell-based assays designed to measure receptor activation and subsequent intracellular signaling. As a member of the N-substituted derivatives of oxymorphone, nalmexone is identified as a partial agonist. plos.orgnih.gov The primary assays used to determine the potency and efficacy of such compounds include G-protein activation and calcium mobilization assays.

G-protein activation is a critical step in opioid receptor signaling. The [³⁵S]GTPγS binding assay is a standard method used to quantify the ability of a compound to stimulate G-protein coupling to the receptor. In this assay, membranes from cells expressing the target opioid receptor, such as Chinese Hamster Ovary (CHO) cells, are incubated with the test compound, and the increase in [³⁵S]GTPγS binding is measured. plos.orgnih.gov This provides data on the compound's efficacy (Eₘₐₓ), the maximum response it can elicit, and its potency (EC₅₀), the concentration required to produce half of the maximal response. plos.orgplos.org For N-substituted morphinans, these values are often compared to standard agonists like DAMGO. plos.org

Calcium mobilization assays offer another method to assess receptor function, particularly for G protein-coupled receptors (GPCRs) engineered to couple to calcium signaling pathways. plos.orgnih.gov For instance, CHO cells stably expressing opioid receptors and a C-terminally modified Gα protein (like Gαqi5 or GαqG66Di5) are utilized. plos.orgplos.org Upon agonist binding, the receptor activates the chimeric G-protein, leading to an increase in intracellular calcium, which is detected using a calcium-sensitive fluorescent dye. plos.org While studies have characterized the N-phenethyl derivatives of morphine and oxymorphone as potent stimulators of G-protein coupling and intracellular calcium release, specific quantitative data for nalmexone's activity in these functional assays were not detailed in the reviewed literature. plos.org

| Functional Assay | Cell Type | Target Receptor | Parameter | Value for Nalmexone |

| [³⁵S]GTPγS Binding | CHO Cells | Mu-Opioid (MOP) | EC₅₀ / Eₘₐₓ | Data Not Available |

| Calcium Mobilization | CHO Cells | Mu-Opioid (MOP) | EC₅₀ / Eₘₐₓ | Data Not Available |

Ligand Binding Studies in Membrane Preparations

Ligand binding assays are fundamental in determining the affinity of a compound for its receptor targets. These assays are typically performed using membrane preparations from brain tissue or cultured cells expressing the receptor of interest. nih.gov For opioid receptors, competitive binding experiments are conducted using a radiolabeled ligand, such as [³H]DAMGO for the mu-opioid receptor (MOP), [³H]Cl-DPDPE for the delta-opioid receptor (DOP), or [³H]U69593 for the kappa-opioid receptor (KOP). frontiersin.org

In these experiments, the ability of nalmexone hydrochloride to displace the specific radioligand from the receptor is measured across a range of concentrations. The data are used to calculate the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. Studies on a series of N-derivatives of oxymorphone, which included nalmexone, have been performed to identify conformational features that determine their pharmacological properties, suggesting the importance of its chemical structure in receptor interaction. nih.gov However, specific Kᵢ values for nalmexone at the MOP, DOP, and KOP receptors were not available in the reviewed scientific literature.

| Receptor Subtype | Radioligand | Membrane Source | Parameter | Value for Nalmexone |

| Mu-Opioid (MOP) | e.g., [³H]DAMGO | Recombinant CHO Cells / Brain Tissue | Kᵢ | Data Not Available |

| Delta-Opioid (DOP) | e.g., [³H]Cl-DPDPE | Recombinant CHO Cells / Brain Tissue | Kᵢ | Data Not Available |

| Kappa-Opioid (KOP) | e.g., [³H]U69593 | Recombinant CHO Cells / Brain Tissue | Kᵢ | Data Not Available |

Enzyme and Transporter Activity Assays (e.g., P-glycoprotein efflux)

The interaction of this compound with metabolic enzymes and transporters has been investigated to understand its potential for drug-drug interactions and its ability to cross biological barriers. A key focus has been on the P-glycoprotein (P-gp) efflux transporter, an ATP-dependent pump that removes various xenobiotics from cells and can limit brain penetration.

In a study examining a series of N-modified 4,5-epoxymorphinans, nalmexone was evaluated for its interaction with P-gp. nih.gov The Pgp-Glo™ assay system, which measures ATP consumption associated with transporter activity, was utilized. nih.gov The results demonstrated that nalmexone, at a concentration of 200 μM, is neither a substrate nor an inhibitor of P-glycoprotein. nih.govnih.gov This finding was consistent with results for the structurally related compounds oxymorphone, naloxone (B1662785), and naltrexone (B1662487), indicating that this opioid scaffold may possess structural features that prevent recognition by the P-gp transporter. nih.gov

| Transporter/Enzyme | Assay System | Finding for Nalmexone |

| P-glycoprotein (P-gp) | Pgp-Glo™ Assay | Not a substrate or inhibitor nih.govnih.gov |

Investigations into the effects of this compound on other enzyme systems, such as the cytochrome P450 family, were not found in the reviewed literature.

Gene Expression and Protein Regulation Studies in Cell Culture Models

The effect of this compound on the regulation of gene and protein expression in cell culture models is not well-documented in the available scientific literature. Such studies are crucial for understanding the long-term cellular adaptations and potential therapeutic or off-target effects of a compound. Methodologies for these investigations often involve exposing cultured cells, such as cancer cell lines or hepatocytes, to the compound and subsequently analyzing changes in mRNA or protein levels. nih.govresearchgate.net

For instance, studies with the related opioid antagonist naltrexone have shown that it can modulate the expression of genes involved in cell cycle regulation and apoptosis in cancer cell lines. nih.gov However, based on the performed literature search, no specific studies detailing the effects of this compound on gene or protein expression have been identified.

In Vivo Pharmacological Characterization of Nalmexone Hydrochloride in Animal Models

Selection and Utility of Rodent and Non-Rodent Animal Models in Opioid Research

Rodent models, particularly mice and rats, are fundamental in opioid research due to their well-characterized genetics, physiological similarities to humans in key aspects of the opioid system, and the availability of established behavioral assays. nih.gov Mice, for instance, are frequently used to assess the antagonist properties of compounds like nalmexone (B99747) by measuring their ability to block the effects of opioid agonists such as morphine in tests of pain perception (antinociception) and locomotor activity. nih.govnih.gov The ICR (Institute of Cancer Research) mouse strain is one example of a rodent model used for these purposes. nih.gov Rat models are also valuable, for example, in studying the reversal of opioid-induced catalepsy, a state of rigid immobility. umn.edu

Non-rodent models, such as rhesus monkeys, offer a closer phylogenetic relationship to humans, providing critical data on the comparative pharmacology of opioid antagonists. doi.orgpsu.edu Studies in monkeys allow for a more direct translation of findings related to potency and efficacy to clinical scenarios. doi.orgpsu.edu These primate models are particularly useful for in vivo apparent pA2 analysis, a method to quantify the antagonist potency at specific opioid receptors. doi.orgpsu.edu The selection of a particular animal model depends on the specific research question, with rodents being suitable for initial characterization and non-rodents for more detailed preclinical evaluation. nih.govnih.govdoi.orgpsu.edu

Assessment of Opioid Receptor Blockade and Reversal Effects in Vivo

In vivo studies have consistently demonstrated the ability of nalmexone and other opioid antagonists to block and reverse the effects of opioid agonists. In mice, nalmefene (B1676920), a compound structurally related to nalmexone, dose-dependently antagonizes morphine-induced increases in locomotor activity and produces a rapid reversal of these effects. nih.gov Similarly, naltrexone (B1662487) and its quaternary derivative, methylnaltrexone, have been shown to dose-dependently reverse morphine-induced catalepsy in rats, indicating a blockade of central opioid receptors. umn.edu

The blockade of opioid effects is a key characteristic of antagonists. For instance, a 50 mg dose of naltrexone in humans can block the pharmacological effects of intravenously administered heroin for up to 24 hours. fda.gov In animal models, the duration of this blockade can be assessed. For example, a specific dose of nalmefene was found to block morphine-induced antinociception in the tail-flick test for approximately two hours in mice. nih.gov Furthermore, studies in morphine-dependent mice have shown that antagonists can precipitate withdrawal symptoms, a clear indication of their ability to displace agonists from opioid receptors. nih.govnih.gov This reversal of opioid effects is critical for the therapeutic application of antagonists in overdose situations. dovepress.compurduepharma.com

Investigation of Endogenous Opioid System Modulation

Opioid antagonists like nalmexone hydrochloride can significantly modulate the endogenous opioid system. This system plays a role in various physiological processes, including pain perception and blood pressure regulation. mdpi.comnih.gov Studies in mice bred for high and low swim stress-induced analgesia have shown that the pharmacological blockade of the endogenous opioid system with naloxone (B1662785) can lead to hypertension in mice with high endogenous opioid activity. mdpi.com This suggests that endogenous opioids may have a beneficial role in blood pressure regulation. mdpi.com

Furthermore, research in humans has demonstrated that the opioid antagonist naltrexone can reduce conditioned pain modulation, a phenomenon where pain is inhibited by a second painful stimulus. nih.gov This effect was more pronounced in individuals with lower levels of pain catastrophizing, suggesting that endogenous opioids are at least partially responsible for this form of endogenous analgesia. nih.gov The administration of an opioid antagonist can unmask the roles of different components of the endogenous opioid system. For example, in rats, low doses of naloxone were found to potentiate the expression of morphine-induced conditioned place preference, possibly by inhibiting a subset of mu-opioid receptors that activate adenylyl cyclase. nih.gov

Neuroadaptive Changes in Opioid Systems Induced by Chronic this compound Administration

Chronic administration of opioid antagonists like this compound can induce neuroadaptive changes in the opioid system. A well-documented phenomenon is the upregulation of opioid receptors and the development of hypersensitivity to opioids following long-term antagonist treatment. wikipedia.org Preclinical studies have shown that perinatal blockade of opioid receptors with naltrexone and naloxone can increase the number of dendritic spines in rats, suggesting a role for opioids in neurodevelopment and plasticity. nih.gov

In adult rats, chronic treatment with naltrexone has been shown to lower the concentration of immunoreactive beta-endorphin (B3029290) in several brain regions, including the hypothalamus, thalamus, and amygdala. nih.gov This suggests that long-term opioid receptor blockade may lead to a compensatory increase in the release of this endogenous opioid peptide. nih.gov Furthermore, chronic naloxone treatment in rats has been paradoxically shown to produce analgesia, which is thought to be mediated by the activation of a non-opioid pain control system as a compensatory response to the blockade of endogenous opioids. unsw.edu.au These neuroadaptive changes highlight the dynamic nature of the opioid system in response to prolonged pharmacological intervention.

Comparative Potency and Efficacy Studies with Other Antagonists in Animal Models

Comparative studies in animal models are essential for differentiating the pharmacological profiles of various opioid antagonists. These studies often assess potency in blocking agonist effects and precipitating withdrawal.

In mice, nalmefene has been shown to have approximately equal potency to naloxone in decreasing the effects of morphine. nih.gov However, nalmefene exhibits a slower onset and longer duration of action compared to both naloxone and naltrexone. nih.govnih.gov In vivo studies in mice using the hotplate test to measure antinociception blockade against morphine revealed the order of potency to be naltrexone > naloxone > 6β-naltrexol. nih.gov

In rhesus monkeys, naltrexone was found to be approximately 100-fold more potent than its major metabolite, 6β-naltrexol, in antagonizing the antinociceptive effects of alfentanil. doi.orgpsu.edu A similar potency difference was observed in their ability to precipitate withdrawal in morphine-dependent monkeys. doi.orgpsu.edu

The following table summarizes the comparative potencies of different opioid antagonists from various in vivo animal studies:

| Antagonist | Animal Model | Assay | Relative Potency/Efficacy |

| Nalmefene | Mouse | Morphine-stimulated hyperlocomotion | ID50 of 0.014 mg/kg. nih.govnih.gov |

| Nalmefene | Mouse | Reversal of morphine-induced locomotor activity | Rapid reversal (5.1 minutes for 50% reduction). nih.govnih.gov |

| Nalmefene | Mouse | Blockade of morphine-induced antinociception (tail-flick) | Blockade lasted approximately 2 hours at 0.32 mg/kg. nih.govnih.gov |

| Naltrexone | Mouse | Blockade of morphine-induced antinociception (hotplate) | ID50 of 7 µg/kg. nih.gov |

| Naloxone | Mouse | Blockade of morphine-induced antinociception (hotplate) | ID50 of 16 µg/kg. nih.gov |

| 6β-Naltrexol | Mouse | Blockade of morphine-induced antinociception (hotplate) | ID50 of 1300 µg/kg. nih.gov |

| Naltrexone | Rhesus Monkey | Antagonism of alfentanil-induced antinociception | Apparent pA2 value of 8.5. doi.orgpsu.edu |

| 6β-Naltrexol | Rhesus Monkey | Antagonism of alfentanil-induced antinociception | Apparent pA2 value of 6.5 (100-fold less potent than naltrexone). doi.orgpsu.edu |

| Naltrexone | Rhesus Monkey | Precipitation of withdrawal | 80- to 95-fold more potent than 6β-naltrexol. doi.orgpsu.edu |

| 6β-Naltrexol | Rhesus Monkey | Precipitation of withdrawal | 80- to 95-fold less potent than naltrexone. doi.orgpsu.edu |

Theoretical and Computational Approaches in Nalmexone Hydrochloride Research

Molecular Modeling and Dynamics Simulations of Ligand-Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as nalmexone (B99747), and its biological target, primarily the opioid receptors (mu, kappa, and delta). These methods provide an atomic-level understanding of the binding process, which is critical for explaining the antagonist activity of nalmexone.

Research on nalmexone's close analog, naltrexone (B1662487), offers significant insights into the molecular interactions that are likely mirrored by nalmexone. Homology modeling is often the first step, especially when the crystal structure of the human receptor is unavailable. For instance, a homology model of the human mu-opioid receptor (hMOR) can be constructed using the high-resolution X-ray crystal structure of the murine MOR as a template. nih.govnih.gov This model is then embedded in a simulated phospholipid bilayer to mimic the cell membrane environment. nih.govnih.gov

Once the receptor model is established, nalmexone can be "docked" into the binding pocket. Docking studies predict the preferred orientation of the ligand within the receptor's active site. Subsequent MD simulations, which can span microseconds, reveal the dynamic nature of this interaction. nih.govnih.gov These simulations show that opioid antagonists like naltrexone and its derivatives establish key interactions with specific amino acid residues within the transmembrane (TM) helices of the receptor, particularly TM2, TM3, TM6, and TM7. nih.gov A crucial interaction for antagonist activity is the formation of a hydrogen bond between the protonated nitrogen of the ligand and the aspartate residue at position 3.32 (D149 in hMOR). nih.govresearchgate.net

The stability and strength of these interactions can be quantified using methods like the Molecular Mechanics–Generalized Born Surface Area (MMGBSA) calculations, which estimate the binding free energy. nih.govnih.gov These analyses have revealed the energetic basis for the high potency of antagonists like naltrexone compared to their metabolites. nih.gov Furthermore, MD simulations can elucidate subtle conformational changes in the receptor upon ligand binding. For antagonists, these simulations typically show that the receptor is stabilized in an inactive conformation, preventing the conformational changes required for signal transduction. For example, a key "3-7 lock" hydrogen bond between TM3 and TM7 is often maintained in antagonist-bound states, which is not the case for agonist-bound receptors. researchgate.net

| Receptor Domain | Interacting Residue | Type of Interaction | Significance |

|---|---|---|---|

| TM3 | D149 | Salt Bridge/Hydrogen Bond | Anchors the ligand's protonated nitrogen; crucial for affinity. nih.gov |

| TM3 | Y150 | Hydrogen Bond | Contributes to binding stability. nih.gov |

| TM6 | W295 | Hydrophobic | Stabilizes the ligand in the binding pocket. |

| TM7 | Y328 | Hydrogen Bond | Interaction with the phenolic hydroxyl group of the ligand. researchgate.net |

| TM2 | I144 | Hydrophobic | Contributes to the overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org For nalmexone hydrochloride, QSAR models can be instrumental in predicting the antagonist potency of newly designed analogs and in optimizing their properties.

The development of a QSAR model involves several steps. First, a dataset of molecules with known biological activities (e.g., binding affinities or antagonist potencies for opioid receptors) is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). ijnrd.org

Various machine learning algorithms, such as multiple linear regression, partial least squares, and artificial neural networks, can then be used to build a model that correlates these descriptors with the observed biological activity. ijnrd.orgnih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov

| Descriptor Class | Example Descriptor | Relevance to Opioid Antagonists |

|---|---|---|